Triperiden
Overview
Description
Triperiden is a chemical compound known for its antiviral and anticholinergic properties. It is particularly effective as an inhibitor of influenza virus multiplication by targeting the haemagglutinin of fowl plague virus and inhibiting its conformational change at acidic pH . Additionally, this compound is classified as an anticholinergic anti-parkinsonism drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triperiden can be synthesized using a Mannich reaction from acetophenone, formaldehyde, and piperidine . The reaction involves the formation of 3-piperidino-1-phenylpropan-1-one, which is then further processed to obtain this compound hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the synthesis typically involves standard organic synthesis techniques and purification processes to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Triperiden undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Triperiden has a wide range of scientific research applications, including:
Mechanism of Action
Triperiden exerts its effects by targeting the haemagglutinin of fowl plague virus, inhibiting its conformational change at acidic pH . This action prevents the virus from multiplying and spreading. Additionally, as an anticholinergic agent, this compound blocks the action of acetylcholine in the central nervous system, which helps alleviate symptoms of Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
Biperiden: Another anticholinergic drug used to treat Parkinson’s disease.
Norakin: A structural isomer of Triperiden with similar pharmacological properties.
Uniqueness
This compound is unique due to its dual antiviral and anticholinergic properties. While Biperiden is primarily used for its anticholinergic effects, this compound’s ability to inhibit influenza virus multiplication sets it apart .
Biological Activity
Triperiden, known chemically as Norakin, is an anticholinergic agent primarily used in the treatment of Parkinson's disease and other movement disorders. However, recent studies have highlighted its potential as an antiviral agent, particularly against influenza viruses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and relevant case studies.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Antiviral Activity : this compound has been shown to inhibit the multiplication of influenza viruses by targeting the hemagglutinin (HA) protein. This inhibition occurs by preventing the conformational changes in HA that are necessary for viral entry into host cells. Specifically, it acts at acidic pH levels, which are crucial for HA's fusion activity .
- Anticholinergic Effects : As an anticholinergic drug, this compound blocks acetylcholine receptors, which can influence neurotransmission and muscle control. This property is beneficial in managing symptoms of Parkinson's disease but also plays a role in its antiviral effects by modulating immune responses .
- Inhibition of Cell Fusion : Studies indicate that this compound can block HA-mediated cell fusion processes. This was evidenced by its ability to inhibit low-pH-induced cell-cell fusion in infected cell monolayers, effectively reducing viral spread .
Efficacy Against Influenza Viruses
Numerous studies have assessed the antiviral efficacy of this compound against various strains of influenza A virus:
- In vitro Studies : In laboratory settings, this compound demonstrated IC50 values (concentration required to inhibit 50% of viral replication) ranging from 3 to 8 mM against H1 and H2 subtypes of influenza A virus. These values suggest moderate antiviral potency, particularly during the early stages of infection .
- Mechanistic Insights : Research has shown that this compound's interaction with HA may be indirect, potentially mediated by alterations in intracellular pH levels that affect viral fusion and entry mechanisms .
Case Studies and Clinical Insights
Several case studies have explored the clinical implications of this compound's antiviral properties:
- Clinical Observations : In a study involving patients with influenza-like symptoms, those treated with this compound showed a reduction in symptom severity compared to a control group. This suggests potential benefits beyond its primary use as an anticholinergic agent .
- Resistance Patterns : Some strains of influenza have developed resistance to this compound, highlighting the need for ongoing research into combination therapies or novel derivatives that could enhance efficacy against resistant strains .
Comparative Analysis of Antiviral Agents
The following table summarizes the comparative efficacy and mechanisms of various antiviral agents, including this compound:
Compound | Target Virus | Mechanism of Action | IC50 (mM) | Notes |
---|---|---|---|---|
This compound | Influenza A (H1/H2) | Inhibits HA-mediated fusion | 3-8 | Anticholinergic properties; resistance noted |
Oseltamivir | Influenza A/B | Neuraminidase inhibitor | 0.05-0.1 | Standard treatment; well-studied |
Zanamivir | Influenza A/B | Neuraminidase inhibitor | 0.1-0.2 | Administered via inhalation |
Amantadine | Influenza A | M2 proton channel blocker | 0.5-1 | Resistance common; less effective now |
Properties
IUPAC Name |
1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932778 | |
Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14617-17-5, 33068-73-4 | |
Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triperiden | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIPERIDEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.